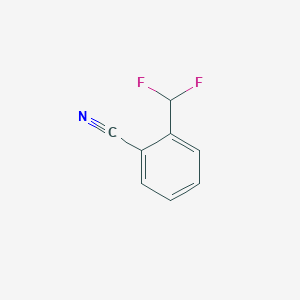

2-(Difluoromethyl)Benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-8(10)7-4-2-1-3-6(7)5-11/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLPLYDPKXQAIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726304 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799814-30-5 | |

| Record name | 2-(Difluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Difluoromethyl)Benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Difluoromethyl)Benzonitrile, a compound of significant interest in medicinal chemistry and drug development. Due to the limited availability of experimentally verified public data for this specific molecule, this guide will leverage spectral data from analogous compounds and established principles of NMR spectroscopy to provide a comprehensive interpretation.

Introduction: The Significance of this compound

This compound belongs to a class of fluorinated organic molecules that have garnered substantial attention in the pharmaceutical industry. The difluoromethyl (CHF₂) group is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and altered lipophilicity without drastic changes to the molecule's steric profile. The nitrile group, a versatile synthetic handle, can be converted into various other functional groups, making this compound a valuable building block in the synthesis of complex drug candidates. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification and for monitoring reaction progress during synthetic campaigns.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the difluoromethyl proton and the four aromatic protons. The analysis is based on the electronic effects of the difluoromethyl and cyano substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.85 | d | ~7.8 |

| H-4 | ~7.75 | t | ~7.7 |

| H-5 | ~7.65 | t | ~7.6 |

| H-3 | ~7.55 | d | ~7.5 |

| CHF₂ | ~6.80 | t | ~56.0 |

Disclaimer: These are predicted values based on analogous compounds and theoretical principles. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Aromatic Protons (H-3, H-4, H-5, H-6): The aromatic region of the spectrum is expected to show a complex pattern of four distinct signals due to the dissymmetry of the molecule. Both the cyano (-CN) and the difluoromethyl (-CHF₂) groups are electron-withdrawing, which deshields the aromatic protons, causing them to resonate at a relatively downfield region (typically between 7.5 and 8.0 ppm). The proton ortho to the electron-withdrawing cyano group (H-6) is expected to be the most deshielded. The coupling between adjacent aromatic protons will result in doublets for H-3 and H-6, and triplets for H-4 and H-5, assuming first-order coupling.

-

Difluoromethyl Proton (CHF₂): The proton of the difluoromethyl group is predicted to appear as a triplet due to coupling with the two equivalent fluorine atoms. A characteristic feature of difluoromethyl groups is the large geminal proton-fluorine coupling constant (²JH-F), which is anticipated to be in the range of 55-60 Hz. The strong electron-withdrawing effect of the two fluorine atoms will cause this proton to resonate significantly downfield, likely around 6.80 ppm. This distinctive triplet with a large coupling constant is a key diagnostic signal for the presence of the CHF₂ group.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide valuable information about the carbon framework of this compound. The presence of fluorine will lead to characteristic C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-CN | ~117 | s | - |

| C-1 | ~114 | t | ~22 |

| C-2 | ~135 | t | ~25 |

| C-3 | ~130 | s | - |

| C-4 | ~132 | s | - |

| C-5 | ~128 | s | - |

| C-6 | ~134 | s | - |

| CHF₂ | ~115 | t | ~240 |

Disclaimer: These are predicted values based on analogous compounds and theoretical principles. Actual experimental values may vary.

Rationale for Predicted Chemical Shifts and Multiplicities:

-

Aromatic Carbons (C-1 to C-6): The six aromatic carbons will have distinct chemical shifts. The carbon bearing the cyano group (C-1) and the carbon bearing the difluoromethyl group (C-2) are quaternary and will likely show lower intensity signals. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of both substituents. The carbon directly attached to the fluorine atoms (C-2) will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to one-bond C-F coupling. The carbon ipso to the cyano group (C-1) may also show a smaller triplet due to two-bond C-F coupling.

-

Nitrile Carbon (C-CN): The carbon of the nitrile group is expected to resonate in the typical region for nitriles, around 117 ppm. It will appear as a singlet.

-

Difluoromethyl Carbon (CHF₂): The carbon of the difluoromethyl group will appear as a triplet due to the large one-bond carbon-fluorine coupling constant (¹JC-F), which is typically in the range of 230-250 Hz. The significant downfield shift is a result of the strong deshielding effect of the two fluorine atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Ensure the sample is free of particulate matter by filtering it through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ensure the spectral width is adequate to cover all proton signals.

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

Phase and baseline correct the spectrum carefully.

-

Integrate all signals and determine the coupling constants.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum. This will result in singlets for carbons not coupled to fluorine.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

To aid in the assignment of quaternary carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed.

-

Visualization of Key Structural Features and Interactions

The following diagrams illustrate the molecular structure and the key NMR coupling interactions.

Caption: Molecular structure of this compound.

Caption: Key NMR spin-spin coupling interactions.

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The characteristic triplet for the difluoromethyl proton with its large coupling constant and the corresponding triplet for the difluoromethyl carbon are key spectral features for the identification of this compound. The provided experimental protocol offers a robust methodology for acquiring high-quality NMR data. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry and drug discovery, facilitating the characterization and utilization of this important fluorinated building block.

References

-

Title: Spectroscopic Methods in Organic Chemistry Source: Williams, D. H., & Fleming, I. (2007). Spectroscopic methods in organic chemistry. McGraw-Hill. URL: [Link]

-

Title: Introduction to Spectroscopy Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning. URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan. URL: [Link]

Spectroscopic Characterization of Fluorinated Nitriles: A Deep Dive into 2-(Difluoromethyl)Benzonitrile

Executive Summary

The incorporation of fluorinated motifs into aromatic nitriles is a cornerstone strategy in modern medicinal chemistry, primarily to modulate metabolic stability and lipophilicity (LogP). 2-(Difluoromethyl)benzonitrile represents a critical building block where the ortho-positioning of the difluoromethyl (-CHF₂) group relative to the nitrile (-C≡N) creates a unique electronic environment.

This guide provides a rigorous spectroscopic framework for identifying and validating this molecule. Unlike simple aliphatic nitriles, the interplay between the electron-withdrawing nitrile and the difluoromethyl moiety introduces specific vibrational shifts that are diagnostic of purity and isomeric integrity.

Molecular Architecture & Vibrational Theory

To interpret the spectrum, one must understand the underlying physics of the molecular dipoles.

-

The Nitrile "Antenna": The -C≡N bond possesses a strong dipole moment. However, its vibrational intensity depends on the change in dipole moment during stretching (

). In this compound, the adjacent electron-withdrawing -CHF₂ group exerts an inductive effect (-I), potentially stiffening the C≡N bond slightly compared to unsubstituted benzonitrile. -

The Difluoromethyl "Mask": The C-F bonds are highly polar. Their stretching vibrations (1000–1400 cm⁻¹) are exceptionally strong (high molar absorptivity), often obscuring the weaker aromatic C-C skeletal vibrations in the fingerprint region.

-

Steric Ortho-Effect: The proximity of the -CHF₂ to the -CN group can restrict rotation and induce field effects, leading to sharp, distinct bands rather than the broadening seen in flexible alkyl chains.

Experimental Protocol: ATR-FTIR Acquisition

For fluorinated aromatics, Attenuated Total Reflectance (ATR) is the industry standard due to the high refractive index of the sample and the need to avoid KBr hygroscopicity, which interferes with the C-H region.

Workflow Methodology

Figure 1: Optimized ATR-FTIR acquisition workflow for fluorinated benzonitriles. Note the requirement for high contact pressure to resolve the C-F bands.

Critical Parameters[1]

-

Detector: DTGS (Deuterated Triglycine Sulfate) is sufficient, but MCT (Mercury Cadmium Telluride) is preferred for resolving the fine hyperfine splitting of aromatic overtones.

-

Resolution: Set to 2 cm⁻¹ if possible. The -C≡N peak is sharp; low resolution (8 cm⁻¹) will artificially lower its intensity and broaden the bandwidth.

-

Background: Must be taken immediately prior to sampling to subtract atmospheric CO₂ (2350 cm⁻¹) which sits dangerously close to the nitrile region.

Spectral Analysis & Band Assignment

The spectrum of this compound is defined by three distinct zones. The following assignments are derived from characteristic group frequencies and electronic substitution effects.

Zone 1: The High Frequency Region (3100 – 2800 cm⁻¹)

This region contains the C-H stretches. Distinguishing the aromatic ring hydrogens from the difluoromethyl hydrogen is the first validation step.

| Frequency (cm⁻¹) | Assignment | Intensity | Notes |

| 3080 – 3030 | Ar-H Stretch ( | Weak/Med | Typical for benzene rings. Multiple bands due to ortho substitution. |

| ~2980 – 2950 | CHF₂ C-H Stretch | Weak | The C-H bond in -CHF₂ is polarized by two fluorines, shifting it to higher frequencies than typical alkyl C-H. |

| < 2900 | Aliphatic Impurities | Absent | Quality Check: Significant peaks here indicate solvent contamination (Hexane/EtOAc). |

Zone 2: The Silent Region (2300 – 2000 cm⁻¹)

This is the most diagnostic region.

-

The Nitrile Peak (~2235 ± 5 cm⁻¹):

-

Position: Expect the band at approximately 2235 cm⁻¹ . Unsubstituted benzonitrile absorbs at ~2228 cm⁻¹. The electron-withdrawing -CHF₂ group at the ortho position exerts an inductive effect, slightly shortening the C≡N bond and shifting the frequency higher (blue shift).

-

Morphology: Sharp and distinct.

-

Absence: If this peak is missing or broad, the nitrile has likely hydrolyzed to an amide (1650–1690 cm⁻¹).

-

Zone 3: The Fingerprint Region (1600 – 600 cm⁻¹)

This region is dominated by the "Fluorine Noise."

| Frequency (cm⁻¹) | Assignment | Intensity | Notes |

| 1600, 1580, 1480 | Ar C=C Ring Stretch | Medium | The "breathing" modes of the benzene ring. The 1580/1480 doublet is characteristic of conjugation with the nitrile. |

| 1350 – 1000 | C-F Stretches | Very Strong | Broad, multi-shouldered bands. The -CHF₂ group exhibits symmetric and asymmetric stretches here. Warning: These often mask the C-N single bond stretch. |

| 770 – 735 | Ar C-H Out-of-Plane (oop) | Strong | Characteristic of 1,2-disubstitution (ortho) . A single strong band is expected here. |

Logic for Structural Validation

When analyzing a synthesized batch, use the following decision tree to validate the structure and purity.

Figure 2: Spectroscopic decision matrix for quality control. Note that the presence of a Carbonyl (C=O) peak is the primary indicator of degradation.

Common Impurities & Troubleshooting

In the synthesis of this compound (often via fluorination of 2-formylbenzonitrile or radical functionalization), specific impurities leave spectral fingerprints:

-

2-Formylbenzonitrile (Starting Material): Look for a sharp Aldehyde C=O stretch at ~1700 cm⁻¹ and the Fermi resonance doublet of the aldehyde C-H at 2850/2750 cm⁻¹ .

-

2-Carboxybenzonitrile (Hydrolysis Product): Look for a broad O-H stretch (3300–2500 cm⁻¹) and a Carbonyl shift to 1710 cm⁻¹ .

-

Solvent Residues:

-

Dichloromethane:[1] Strong bands at 700–750 cm⁻¹.

-

Ethyl Acetate: C=O at 1740 cm⁻¹.

-

Safety & Handling for Spectroscopy

-

Toxicity: Fluorinated nitriles can release cyanide or HF under extreme thermal stress. While IR is non-destructive, ensure the ATR crystal is cleaned with ethanol, not strong acids.

-

Volatility: this compound is a liquid/low-melting solid. If using a purged FTIR system, cap the sample quickly to prevent evaporation during long scans.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for functional group frequencies).

- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for C-F and Nitrile shifts).

-

NIST Chemistry WebBook. Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[2] [Link] (Baseline for unsubstituted benzonitrile comparison).

-

McGuire, B. A., et al. (2018). Detection of the aromatic molecule benzonitrile (c-C6H5CN) in the interstellar medium. Science. [Link] (Detailed vibrational analysis of the benzonitrile scaffold).

Sources

An In-depth Technical Guide to the Stability and Storage of 2-(Difluoromethyl)Benzonitrile

Introduction: The Role of 2-(Difluoromethyl)Benzonitrile in Modern Chemistry

This compound is an aromatic compound featuring a difluoromethyl group and a nitrile group on a benzene ring. This molecule is of significant interest to researchers and drug development professionals. The difluoromethyl group (CHF₂) is increasingly utilized in medicinal chemistry as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. It can act as a lipophilic hydrogen bond donor, potentially improving metabolic stability and cell membrane permeability of drug candidates.[1] Understanding the inherent stability of this compound and the precise conditions required for its storage is paramount to ensuring its integrity for use in synthesis, screening, and formulation development. This guide provides a comprehensive overview of its chemical stability, outlines optimal storage and handling protocols, and offers methodologies for its stability assessment.

Chemical Structure and Properties

A foundational understanding begins with the molecule's structure and physicochemical properties.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of Related Benzonitriles

| Property | 2-(Trifluoromethyl)benzonitrile | Benzonitrile | Notes |

|---|---|---|---|

| Molecular Formula | C₈H₄F₃N | C₇H₅N | The target compound is C₈H₅F₂N. |

| Molecular Weight | 171.12 g/mol [2] | 103.12 g/mol [3] | The target compound's MW is approx. 153.13 g/mol . |

| Appearance | Colorless Liquid | Colorless Liquid[4] | Expected to be a solid or liquid at room temperature. |

| Boiling Point | ~205.0 °C at 760 mmHg[5] | ~191 °C[6] | Provides an estimate of thermal stability. |

| Melting Point | 7.5 °C[5] | -12.8 °C[6] | Indicates the physical state at various temperatures. |

| Flash Point | ~90.0 °C[5] | ~75 °C[4] | Combustible. Keep away from ignition sources.[3] |

Section 1: Core Chemical Stability and Reactivity

The stability of this compound is governed by the chemical properties of its two key functional groups: the benzonitrile moiety and the difluoromethyl substituent.

Stability of the Difluoromethyl Group

The difluoromethyl group is generally considered chemically robust. However, its stability can be context-dependent. Research on α-difluoromethyl pyrroles has shown that the C-F bonds can become labile under hydrolytic conditions, particularly when the molecular structure can support the formation of reactive intermediates like azafulvenium ions.[7] While the benzene ring is less prone to forming such intermediates compared to a pyrrole ring, this highlights a potential, albeit likely slow, degradation pathway under harsh acidic or basic conditions. For most pharmaceutical applications at or near neutral pH, the difluoromethyl group is expected to be stable.[8]

Reactivity of the Benzonitrile Moiety

The nitrile group is the primary site of reactivity. It is susceptible to hydrolysis under both acidic and basic conditions, which proceeds in a stepwise fashion.[9]

-

Hydrolysis to Amide: The nitrile is first hydrolyzed to the corresponding benzamide derivative, 2-(difluoromethyl)benzamide.

-

Hydrolysis to Carboxylic Acid: Further hydrolysis of the amide yields the final product, 2-(difluoromethyl)benzoic acid, and ammonia.[9]

This hydrolytic degradation is a critical consideration for solution-based stability and formulation. Microbial degradation of benzonitriles in the environment also proceeds through similar enzymatic hydrolysis pathways, involving nitrilase or a combination of nitrile hydratase and amidase enzymes.[10][11]

Potential Degradation Pathways

Based on the reactivity of its constituent parts, the primary degradation pathways for this compound involve hydrolysis of the nitrile group. Defluorination is a less probable but possible pathway under extreme stress conditions.

Caption: Potential Degradation Pathways for this compound.

Section 2: Recommended Storage and Handling Protocols

Proper storage is essential to prevent degradation and maintain the purity and potency of this compound. Recommendations are derived from safety data sheets of structurally similar compounds and general chemical principles.

Storage Conditions

The primary goal is to protect the compound from moisture, heat, and incompatible chemicals.

Table 2: Recommended Storage Conditions

| Condition | Short-Term (Days to Weeks) | Long-Term (Months to Years) | Rationale |

|---|---|---|---|

| Temperature | Ambient (Room Temperature) | ≤ 4°C (Refrigerated) or -20°C (Frozen) | Minimizes the rate of potential hydrolytic and thermal degradation.[3][12] |

| Atmosphere | Tightly sealed container.[13][14] | Inert Atmosphere (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative degradation. |

| Light | Protected from direct sunlight. | Amber vial or stored in the dark. | While not explicitly photolabile, protection from UV light is a standard best practice for complex organic molecules. |

| Container | Tightly sealed glass vial. | Tightly sealed glass vial with a PTFE-lined cap. | Prevents moisture ingress and ensures compatibility. Benzonitriles can attack some plastics.[4][6] |

Chemical Incompatibilities

To prevent hazardous reactions and degradation, this compound should be stored separately from the following:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[3][13]

-

Strong Bases: Will catalyze the hydrolysis of the nitrile group.[3][13]

-

Strong Acids: Can violently react with the nitrile group, producing toxic hydrogen cyanide in some cases with related compounds.[4]

-

Heat, Sparks, and Open Flames: The compound is combustible.[13]

Handling and Personal Protective Equipment (PPE)

As a Senior Application Scientist, I cannot overstate the importance of safety. Based on hazard information for related benzonitriles, appropriate handling procedures are mandatory.[2][13]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Eye Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[3][4]

-

Respiratory Protection: If working outside a fume hood or with aerosols, use a NIOSH/MSHA-approved respirator.[12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[14][15]

Section 3: Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound for a specific application or formulation, a structured stability study is required.

Protocol: Long-Term Stability Study

This protocol establishes the shelf-life of the compound under defined storage conditions.

Methodology:

-

Material Preparation: Aliquot the test compound into multiple vials from a single, homogenous batch to ensure consistency.

-

Initial Analysis (T=0): Perform initial analysis on several aliquots to establish a baseline. Key analytical methods include:

-

HPLC/UPLC: To determine purity (area percent) and quantify any existing impurities.

-

Mass Spectrometry (MS): To confirm the identity of the parent compound and any impurities.

-

Visual Appearance: Note the color and physical state.

-

-

Storage: Place the sealed vials in stability chambers set to the desired conditions (e.g., 5°C/ambient humidity; 25°C/60% RH; 40°C/75% RH).

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 12, 24 months), remove vials from each storage condition.

-

Analysis: Allow vials to equilibrate to room temperature before opening. Repeat the full analytical testing performed at T=0.

-

Data Evaluation: Compare the results at each time point to the T=0 baseline. A significant change in purity or the appearance of a new degradation product indicates instability under that condition.

Protocol: Forced Degradation (Stress Testing)

This study identifies likely degradation pathways and helps develop stability-indicating analytical methods.

Caption: Workflow for a Forced Degradation Study.

Methodology:

-

Prepare Solutions: Create a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Apply Stress Conditions:

-

Acid Hydrolysis: Add HCl to an aliquot to a final concentration of 0.1 M. Heat gently (e.g., 60°C) for a set period.

-

Base Hydrolysis: Add NaOH to an aliquot to a final concentration of 0.1 M. Keep at room temperature.

-

Oxidation: Add H₂O₂ to an aliquot to a final concentration of ~3%.

-

Thermal Stress: Expose both solid material and a solution to elevated temperatures (e.g., 80°C).

-

Photostability: Expose a solution to a calibrated light source according to ICH Q1B guidelines.

-

-

Control: Maintain an aliquot of the stock solution protected from all stress conditions.

-

Analysis: After the designated stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a stability-indicating HPLC method with a photodiode array (PDA) detector and mass spectrometry (MS) to separate, identify, and quantify the parent compound and any degradants.

Conclusion

This compound is a valuable chemical intermediate whose integrity relies on a thorough understanding of its stability profile. The primary liability is the nitrile group, which is susceptible to hydrolysis. The difluoromethyl group is comparatively stable under typical laboratory and pharmaceutical conditions. By implementing the stringent storage and handling protocols outlined in this guide—specifically, storing the compound in a cool, dry, inert environment away from incompatible chemicals—researchers can ensure its quality and reliability for their work. For critical applications, conducting formal stability and forced degradation studies is strongly recommended to validate shelf-life and understand potential degradation pathways in its end-use matrix.

References

-

ILO and WHO. (2021). ICSC 1103 - BENZONITRILE. Retrieved from [Link]

-

Chemsrc. (2025). 2-(Trifluoromethyl)benzonitrile. Retrieved from [Link]

-

Eawag-BBD. (1998). Benzonitrile Degradation Pathway. Retrieved from [Link]

-

Fischer, L. C., & Britton, R. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 985–988. Retrieved from [Link]

-

Johansen, M. P., et al. (2012). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Environmental Pollution, 164, 218-228. Retrieved from [Link]

-

Pomeisl, K., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 60(10), 4377–4385. Retrieved from [Link]

-

White, A. D., et al. (2020). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Organic & Biomolecular Chemistry, 18(33), 6493-6497. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2-(Trifluoromethyl)benzonitrile | C8H4F3N | CID 67972 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]

- 5. 2-(Trifluoromethyl)benzonitrile | CAS#:447-60-9 | Chemsrc [chemsrc.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. nbinno.com [nbinno.com]

- 10. Benzonitrile Degradation Pathway [eawag-bbd.ethz.ch]

- 11. Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments--insights into degradation pathways, persistent metabolites and involved degrader organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.fr [fishersci.fr]

Methodological & Application

Application Note: Precision Synthesis of 2-(Difluoromethyl)Benzonitrile via Deoxofluorination

Executive Summary

This application note details the robust synthesis of 2-(difluoromethyl)benzonitrile from 2-formylbenzonitrile (2-cyanobenzaldehyde). The introduction of the difluoromethyl (

This protocol utilizes nucleophilic fluorinating reagents—specifically DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[1][2] We provide a comparative analysis of these reagents, a mechanistic breakdown, and a scalable safety protocol designed to mitigate the thermal hazards associated with S-F reagents.

Strategic Reagent Selection

The transformation relies on the exchange of the carbonyl oxygen for two fluorine atoms. While

Reagent Comparison Table

| Feature | DAST (Diethylaminosulfur trifluoride) | Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) |

| Physical State | Liquid (fumes in air) | Liquid (viscous, less fuming) |

| Thermal Stability | Low.[1][3] Decomposes >90°C (Violent). | Moderate. Decomposes >140°C. |

| Reactivity | High.[4][5] Excellent for sterically hindered substrates. | Comparable to DAST, often cleaner profile. |

| Safety Profile | High Risk. Shock sensitive if distilled. | Medium Risk. Lower exotherm on decomp.[4] |

| By-products | Diethylamidosulfinyl fluoride (separable by aq. wash).[6] | Bis(2-methoxyethyl)amidosulfinyl fluoride.[1] |

Recommendation: For small scale (<5g), DAST is acceptable if kept cold. For process scale-up (>10g) or reactions requiring heat, Deoxo-Fluor® is strictly preferred due to its higher decomposition threshold.

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a two-step sequence:[6][7][8]

-

Activation: The carbonyl oxygen attacks the sulfur center, displacing a fluoride ion.

-

Fluorination: The displaced fluoride (or exogenous fluoride) acts as a nucleophile, displacing the aminosulfinyl group.

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of aldehyde deoxofluorination. The electron-withdrawing nitrile group at the ortho-position destabilizes the transient carbocation, potentially requiring longer reaction times compared to electron-rich benzaldehydes.

Detailed Experimental Protocol

Safety Prerequisites[4]

-

Engineering Controls: All operations must be performed in a functioning fume hood.

-

PPE: Neoprene gloves (double gloved), face shield, and lab coat.

-

Glassware: Oven-dried glassware is mandatory. Moisture reacts violently with DAST to produce HF gas.

-

Quenching: Never pour water directly into the reaction mixture.

Materials[2][5][6][9]

-

Substrate: 2-Formylbenzonitrile (1.0 equiv).

-

Reagent: Deoxo-Fluor® (1.5 equiv) [Preferred] or DAST (1.5 equiv).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Quench: Saturated aqueous Sodium Bicarbonate (

).

Step-by-Step Procedure

-

Preparation:

-

Charge an oven-dried round-bottom flask (RBF) with a magnetic stir bar.

-

Add 2-formylbenzonitrile (e.g., 1.31 g, 10.0 mmol) under an inert atmosphere (

or Ar). -

Add Anhydrous DCM (20 mL, 0.5 M concentration). Ensure the substrate is fully dissolved.

-

-

Reagent Addition (Critical):

-

Cool the solution to 0°C using an ice/water bath.

-

Slowly add Deoxo-Fluor® (2.76 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

-

Note: A slight exotherm and fuming may occur.

-

-

Reaction:

-

Allow the mixture to warm to Room Temperature (25°C) .

-

Stir for 12–16 hours .

-

Monitoring: Check by TLC (Solvent: 20% EtOAc/Hexanes) or LC-MS. The aldehyde spot (

) should disappear, replaced by the less polar difluoro product (

-

-

Work-up (Quenching):

-

Cool the reaction mixture back to 0°C .

-

CAUTION: Add saturated

(20 mL) dropwise. Vigorous -

Stir vigorously for 15 minutes until bubbling ceases.

-

-

Extraction and Purification:

-

Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Extract the aqueous layer with DCM (

mL). -

Combine organic layers and wash with Brine (20 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap). -

Purification: Flash column chromatography (Silica gel, Gradient: 0%

10% EtOAc in Hexanes).

-

Workflow Diagram

Figure 2: Operational workflow for the deoxofluorination process.

Analytical Validation

Successful synthesis is confirmed via NMR spectroscopy. The

Expected Data Profile

-

Appearance: Colorless to pale yellow oil/solid.

-

NMR (CDCl

-

6.60 – 7.00 ppm (t,

- 7.60 – 7.90 ppm (m, 4H, Aromatic protons).

-

6.60 – 7.00 ppm (t,

-

NMR (CDCl

-

-110 to -118 ppm (d,

-

-110 to -118 ppm (d,

-

NMR (CDCl

-

Triplet centered around

110-115 ppm (

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagent. | Use freshly distilled DCM; ensure reagent bottle is sealed under |

| Incomplete Conversion | Electron-deficient aldehyde is sluggish. | Increase temp to 40°C (Reflux DCM) only if using Deoxo-Fluor. Do NOT reflux DAST. |

| Product Hydrolysis | Acidic workup or prolonged exposure to water. | Ensure rapid neutralization with NaHCO |

| Violent Quench | Excess unreacted reagent.[5] | Dilute reaction with more DCM before quenching; add NaHCO |

References

-

Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides.[1][4] The Journal of Organic Chemistry, 40(5), 574-578. [Link]

-

Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999).[3] Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability.[3] The Journal of Organic Chemistry, 64(19), 7048-7054. [Link]

-

Singh, R. P., & Shreeve, J. M. (2002).[2] Recent advances in nucleophilic fluorination reactions of organic compounds using deoxofluor and DAST.[2][3][9] Synthesis, 2002(17), 2561-2578. [Link]

-

National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

- 1. | www.wenxuecity.com [wenxuecity.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]

- 4. Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. orgsyn.org [orgsyn.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Value of the Difluoromethyl Moiety in Drug Design

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-(Difluoromethyl)Benzonitrile as a strategic pharmaceutical intermediate.

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a cornerstone strategy for enhancing pharmacological profiles.[1] Among the various fluorinated motifs, the difluoromethyl group (-CF₂H) has emerged as a uniquely valuable functional group.[2] Its growing importance stems from its ability to act as a bioisostere—a molecular mimic—of common pharmacophores like hydroxyl, thiol, and amine groups.[3][4] This mimicry is not merely structural; the -CF₂H group is a lipophilic hydrogen bond donor, a characteristic that can significantly enhance drug-target affinity and specificity.[5][6]

The introduction of a difluoromethyl group can profoundly modulate a molecule's properties by:

-

Improving Metabolic Stability: The strong carbon-fluorine bond resists metabolic breakdown, potentially extending a drug's half-life.[1][7]

-

Enhancing Membrane Permeability: Increased lipophilicity can improve a drug's ability to cross biological membranes, a critical factor for bioavailability.[3][7]

-

Modulating Acidity/Basicity: The strong electron-withdrawing nature of the group alters the electronic distribution within the molecule, affecting the pKa of nearby functional groups.[1]

This compound is a powerful bifunctional building block that leverages these benefits. It provides chemists with a scaffold containing both the desirable difluoromethyl group and a versatile nitrile functionality, opening a wide array of synthetic possibilities for creating novel therapeutics. The nitrile group itself is a key pharmacophore, often acting as a hydrogen bond acceptor or a bioisostere for a carbonyl group, further enhancing its utility in drug design.[8][9]

The Difluoromethyl Group: A Comparative Overview

The strategic advantage of the -CF₂H group lies in its unique combination of properties compared to other functional groups it often replaces.

| Feature | Hydroxyl (-OH) | Thiol (-SH) | Amine (-NH₂) | Difluoromethyl (-CF₂H) |

| Hydrogen Bond | Strong Donor & Acceptor | Moderate Donor | Moderate Donor & Acceptor | Lipophilic H-Bond Donor [5] |

| Lipophilicity (LogP) | Low | Moderate | Low | High (Increases LogP) [3] |

| Metabolic Stability | Prone to Oxidation/Glucuronidation | Prone to Oxidation | Prone to Oxidation/Metabolism | High Resistance to Metabolism [4] |

| Bioisosteric Role | Carbonyl Mimic | - | - | Hydroxyl, Thiol, Amine Mimic [3] |

This table illustrates why replacing a hydroxyl or amine group with a difluoromethyl group can be a highly effective strategy in lead optimization to overcome issues of poor metabolic stability or low permeability while aiming to retain or enhance binding affinity.

Synthetic Transformations & Applications

This compound serves as a versatile starting point for a variety of chemical transformations crucial for pharmaceutical synthesis. Its reactivity is centered around the nitrile group and the aromatic ring.

Core Reactions of the Nitrile Group

The nitrile group is a linchpin for molecular elaboration, allowing for its conversion into other essential functional groups.

-

Hydrolysis to Carboxylic Acid: The conversion of the nitrile to a carboxylic acid is a fundamental transformation. This reaction is typically facilitated by strong acid or base. The resulting 2-(Difluoromethyl)benzoic acid is a valuable intermediate for forming amides, esters, and other carboxylic acid derivatives. The electron-withdrawing difluoromethyl group increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack and facilitating hydrolysis.[10]

-

Reduction to Primary Amine: The reduction of the nitrile to a primary amine ([2-(Difluoromethyl)phenyl]methanamine) provides a key functional handle for introducing the difluoromethylphenyl moiety into a target molecule via amide bond formation, reductive amination, or other amine-based chemistries. Catalytic hydrogenation is a common and effective method for this transformation.[1][10]

Application in Drug Discovery Workflow

The true power of an intermediate like this compound is realized within the drug discovery pipeline, from initial library synthesis to late-stage lead optimization.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of Nitrile in Drug Design [sioc-journal.cn]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Synthesis of 2-(Difluoromethyl)benzoic Acid via Hydrolysis of 2-(Difluoromethyl)benzonitrile

Abstract & Introduction

2-(Difluoromethyl)benzoic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The difluoromethyl (CF₂H) group is often employed as a bioisostere for hydroxyl or thiol groups, offering improved metabolic stability and lipophilicity without the strong electron-withdrawing effects of a trifluoromethyl group. This application note provides a comprehensive guide to the synthesis of 2-(difluoromethyl)benzoic acid through the robust and scalable hydrolysis of 2-(difluoromethyl)benzonitrile.

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic synthesis.[1] This process can be effectively achieved under either acidic or basic conditions, typically requiring heat to proceed at a practical rate.[2][3] Both pathways proceed through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[4][5] This document details both base-catalyzed and acid-catalyzed protocols, offering researchers flexibility based on substrate compatibility and available resources. We will delve into the mechanistic underpinnings of these reactions, provide step-by-step experimental procedures, and address critical safety considerations.

Reaction Mechanism: Nitrile Hydrolysis

The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a two-stage process.[2] The nitrile is first hydrated to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia (or an ammonium salt).

Base-Catalyzed Mechanism

Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group.[6][7] This is followed by protonation from water to yield an imidic acid, which tautomerizes to the more stable amide.[6] The amide then undergoes base-catalyzed hydrolysis, analogous to saponification, to yield a carboxylate salt.[8] Final acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.[1]

Caption: Base-catalyzed hydrolysis of a nitrile.

Acid-Catalyzed Mechanism

In an acidic medium, the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the carbon atom.[3][9] This allows for the nucleophilic attack by a weak nucleophile like water.[6] A series of proton transfers follows, leading to the formation of a protonated amide, which then undergoes hydrolysis to the carboxylic acid and an ammonium ion.[5][6] The final deprotonation step yields the neutral carboxylic acid product.[5]

Experimental Protocols & Workflow

The following protocols are adapted from standard procedures for benzonitrile hydrolysis and should be effective for this compound.[1][8]

General Experimental Workflow

The overall process for both methods follows a similar logical flow, differing primarily in the reagents used for hydrolysis and the specifics of the workup.

Caption: General experimental workflow for nitrile hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis

This method is often preferred for its robust nature and straightforward workup.

Materials & Reagents:

-

This compound

-

Sodium Hydroxide (NaOH), pellets or solution (e.g., 10-20% w/v)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl Ether or Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel, Büchner funnel, filter paper

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Reaction: Add an aqueous solution of sodium hydroxide (e.g., 10 mL of 20% NaOH per gram of nitrile).

-

Reflux: Heat the mixture to reflux (approx. 100-110°C) with vigorous stirring. Ammonia gas is often evolved, which can be tested with moist litmus paper at the top of the condenser (red litmus turns blue).[10] Reflux for 4-6 hours or until the starting material (often an immiscible oil) is fully consumed.

-

Cooling & Extraction: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with an organic solvent (e.g., diethyl ether, 2 x 20 mL) to remove any unreacted starting material or non-acidic impurities. Discard the organic layers.

-

Acidification: Cool the aqueous layer in an ice bath. Slowly and carefully add concentrated HCl with stirring until the solution is strongly acidic (pH < 2), tested with pH paper. The 2-(difluoromethyl)benzoic acid will precipitate as a white solid.[8]

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water or an ethanol/water mixture).

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Acid-Catalyzed Hydrolysis

This method directly yields the carboxylic acid without a final acidification step, but may require more stringent conditions.

Materials & Reagents:

-

This compound

-

Sulfuric Acid (H₂SO₄), concentrated or aqueous solution (e.g., 50%)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Diethyl Ether or Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer

-

Separatory funnel, Büchner funnel, filter paper

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, cautiously add an aqueous solution of sulfuric acid (e.g., 10 mL of 50% H₂SO₄ per gram of nitrile).

-

Addition of Nitrile: Slowly add the this compound (1.0 eq) to the acid solution with stirring.

-

Reflux: Heat the mixture to reflux (approx. 120-140°C) with vigorous stirring for 6-12 hours. Monitor the reaction for the disappearance of the starting material.

-

Cooling & Quenching: Allow the reaction to cool to room temperature, then carefully pour the mixture over crushed ice in a beaker. A solid may precipitate.

-

Extraction: If a solid precipitates, it can be filtered. Alternatively, and more commonly, the aqueous mixture is transferred to a separatory funnel and extracted with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).

-

Washing: Combine the organic extracts and wash them with water, followed by a saturated sodium bicarbonate solution (careful, CO₂ evolution!) to remove residual acid, and finally with brine.

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

-

Purification: Purify the product by recrystallization as described in Protocol 1.

Data & Performance Characteristics

The following table summarizes typical parameters for the hydrolysis of benzonitriles. Researchers should optimize these conditions for this compound.

| Parameter | Base-Catalyzed Hydrolysis | Acid-Catalyzed Hydrolysis |

| Primary Reagent | Sodium Hydroxide (NaOH) | Sulfuric Acid (H₂SO₄) or HCl |

| Reaction Temp. | 100 - 110 °C (Reflux) | 120 - 140 °C (Reflux) |

| Reaction Time | 4 - 8 hours | 6 - 16 hours |

| Workup | Extraction (optional), then acidification | Quenching, then extraction |

| Product Form | Carboxylate salt (intermediate) | Carboxylic acid (direct) |

| Typical Yields | 70 - 95% (literature for benzonitriles) | 65 - 90% (literature for benzonitriles) |

Safety & Handling

CAUTION: This procedure involves hazardous materials and should only be performed by trained personnel in a properly functioning chemical fume hood.[11][12]

-

This compound: Organic nitriles should be treated as toxic.[13] They can be harmful if swallowed, inhaled, or absorbed through the skin. Avoid generating dust or aerosols. In the event of contact with strong acids, there is a potential for the release of highly toxic hydrogen cyanide (HCN) gas.[13][14]

-

Strong Bases & Acids: Sodium hydroxide and sulfuric acid are highly corrosive.[12] They can cause severe burns upon contact. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[11][12]

-

Reaction Conditions: The reactions are run at elevated temperatures. Use a heating mantle with a stirrer and ensure the reflux condenser has adequate water flow. Never heat a closed system.

-

Workup: The acidification of the basic solution and the neutralization of the acidic solution are exothermic and may cause splashing. Perform these steps slowly and with cooling (ice bath). When washing with sodium bicarbonate, vent the separatory funnel frequently to release the pressure from CO₂ evolution.

-

Waste Disposal: All cyanide-containing waste must be segregated and disposed of as hazardous waste according to institutional guidelines.[13] It is often recommended to quench residual cyanide in aqueous waste by treating it with bleach in a basic solution (pH > 10) before disposal.[13][14]

References

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Online]. Available: [Link]

-

Clark, J. (2016). hydrolysis of nitriles. Chemguide. [Online]. Available: [Link]

-

Nitrile Hydrolysis Overview. Organic Chemistry Tutor. [Online]. Available: [Link]

-

Nitriles to Carboxylic Acids: Hydrolysis. JoVE. [Online]. Available: [Link]

-

Hyland, C. J., & O'Connor, C. J. (1973). The Acid-catalysed Hydrolysis of Benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (14), 2035-2038. [Online]. Available: [Link]

-

Chemistry of Nitriles. Chemistry LibreTexts. (2025). [Online]. Available: [Link]

-

The acid-catalysed hydrolysis of benzonitrile. Semantic Scholar. [Online]. Available: [Link]

-

The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Online]. Available: [Link]

-

Investigation of Hydrolysis of Disubstituted Benzonitriles in Aqueous Mediums. cnki.com.cn. [Online]. Available: [Link]

-

Laboratory Use of Cyanide Salts Safety Guidelines. EHS.MIT.EDU. (2015). [Online]. Available: [Link]

-

Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Homework.Study.com. [Online]. Available: [Link]

-

Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. [Online]. Available: [Link]

-

Cyanides. Division of Research Safety - University of Illinois. (2014). [Online]. Available: [Link]

-

Safety Module: Cyanides. University of California, Irvine. [Online]. Available: [Link]

-

Cyanide Salts - Environmental Health and Safety. Dartmouth. [Online]. Available: [Link]

-

Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. (2018). [Online]. Available: [Link]

-

EXP13 Hydrolysis of Benzonitrile. Scribd. [Online]. Available: [Link]

-

The mechanism of acid catalyzed hydrolysis of benzonitrile involves. YouTube. (2023). [Online]. Available: [Link]

-

Base Hydrolysis of Benzonitrile. YouTube. (2016). [Online]. Available: [Link]

-

Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ScienceDirect. [Online]. Available: [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. [Online]. Available: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Online]. Available: [Link]

- Preparation method of 2-trifluoromethyl benzoic acid. Google Patents. [Online].

-

Hydrolysis of Nitriles to Carboxylic Acid. Ventura College Organic Chemistry Lab. [Online]. Available: [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]

- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 9. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]

- 12. lsuhsc.edu [lsuhsc.edu]

- 13. jst.chem.yale.edu [jst.chem.yale.edu]

- 14. ehs.dartmouth.edu [ehs.dartmouth.edu]

Design of bioactive molecules using 2-(Difluoromethyl)Benzonitrile scaffold

An Application Guide to the Rational Design of Bioactive Molecules Utilizing the 2-(Difluoromethyl)Benzonitrile Scaffold

Authored by: A Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. Among fluorinated motifs, the difluoromethyl (CHF₂) group has emerged as a particularly valuable substituent due to its unique electronic properties and ability to act as a "lipophilic hydrogen bond donor".[1] When appended to the benzonitrile framework, the resultant this compound scaffold provides a versatile and privileged starting point for the design of novel therapeutics across a range of disease areas. This guide provides an in-depth exploration of this scaffold, elucidating the scientific rationale for its use, presenting detailed synthetic and bioassay protocols, and summarizing key structure-activity relationships to empower researchers in drug discovery.

The Scientific Rationale: Why Employ the this compound Scaffold?

The decision to use a specific chemical scaffold is driven by its ability to confer advantageous properties to a potential drug candidate. The this compound moiety is a prime example of intelligent design, where each component contributes to a favorable overall profile.

The Unique Role of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is not merely a bioisostere for a methyl or hydroxyl group; it possesses a unique combination of properties that medicinal chemists can exploit.[2]

-

Hydrogen Bond Donor: The two highly electronegative fluorine atoms render the C-H bond sufficiently acidic to act as a hydrogen bond donor.[1] This allows it to mimic the hydrogen bonding interactions of traditional donors like -OH or -NH₂ groups while introducing greater metabolic stability.

-

Modulation of Lipophilicity: While fluorine is often associated with increased lipophilicity, the effect of the CHF₂ group is context-dependent. Its introduction can either increase or decrease lipophilicity depending on the electronic nature of the surrounding molecular environment, offering a nuanced tool for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CHF₂ group highly resistant to oxidative metabolism by cytochrome P450 enzymes. This can significantly enhance a compound's half-life and bioavailability.[3]

-

Conformational Control: The CHF₂ group can engage in intramolecular hydrogen bonds, which can lock the conformation of a molecule.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in enhanced potency.

The Benzonitrile Moiety: A Versatile Anchor

The benzonitrile group serves as more than just a structural anchor. The nitrile (-C≡N) is a strong electron-withdrawing group and a weak hydrogen bond acceptor. Its rigid, linear geometry provides a well-defined vector for orienting substituents toward target binding pockets. Furthermore, the aromatic ring is a well-established platform for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). The nitrile group itself can be a key pharmacophoric element or serve as a synthetic handle for conversion into other functional groups like carboxylic acids or amines.[3]

Caption: Key physicochemical contributions of the scaffold.

Medicinal Chemistry & Structure-Activity Relationship (SAR) Insights

The this compound scaffold has been successfully incorporated into a variety of bioactive molecules. Analysis of these compounds reveals key SAR trends that can guide future design efforts. For instance, in the development of transient receptor potential vanilloid 1 (TRPV1) antagonists, derivatives of this scaffold have shown high potency.[4] Similarly, it has been a key component in the synthesis of inhibitors for the PD-1/PD-L1 immune checkpoint pathway.[5][6]

| Compound Series | Target | Key SAR Insights | Representative Activity (IC₅₀) | Reference |

| Phenylpropanamides | TRPV1 | The 2-position on the benzonitrile ring is critical for hydrophobic interactions within the receptor pocket. Small alkyl or amino groups are well-tolerated. | 0.3 nM | [4] |

| Biphenyl-1,2,3-Triazoles | PD-1/PD-L1 | The benzonitrile group acts as a key anchor. Modifications on the biphenyl moiety significantly impact binding affinity. | 8.52 µM | [6] |

| Thiazolylethynyl-benzonitriles | mGluR5 | The fluoromethyl group on the thiazole ring, combined with the benzonitrile, confers exceptionally high affinity and potency. | 36 pM | [7] |

| Nonsteroidal Antiandrogens | Androgen Receptor | The core structure, related to nilutamide, demonstrates the scaffold's utility in creating potent receptor antagonists. | N/A | [8] |

Application Protocols: Synthesis and Biological Evaluation

A successful drug discovery campaign requires robust and reproducible protocols for both the synthesis of new chemical entities and their subsequent biological evaluation.

Protocol: Synthesis of a Substituted this compound Intermediate

This protocol details a representative nucleophilic aromatic substitution (SNAᵣ) reaction to functionalize the scaffold, a common strategy in elaborating this core.[4] This approach is chosen for its reliability and broad substrate scope.

Caption: General workflow for SNAᵣ functionalization.

Objective: To synthesize a 2-amino-substituted benzonitrile derivative from a commercially available halogenated precursor.

Materials & Equipment:

-

2-Chloro-4-(trifluoromethyl)benzonitrile

-

Desired amine (e.g., morpholine, piperidine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat plate

-

Nitrogen or Argon gas line

-

Ethyl acetate (EtOAc), water, brine

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂), add 2-chloro-4-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv.).

-

Causality Note: An inert atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, especially at elevated temperatures.

-

-

Reagent Addition: Add anhydrous DMF (8 mL) to dissolve the starting material. Follow this with the addition of the desired amine (2.0 mmol, 2.0 equiv.).[4]

-

Causality Note: Using an excess of the amine nucleophile drives the reaction to completion according to Le Châtelier's principle. DMF is an excellent polar aprotic solvent for SNAᵣ reactions as it effectively solvates cations while leaving the nucleophile relatively free to react.

-

-

Reaction Conditions: Stir the mixture and heat to 120 °C for 6 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.[4]

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by pouring it into water (50 mL).

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification (Self-Validation): Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient). The purity of the final fractions should be confirmed by TLC and ¹H NMR.

Protocol: Bioassay for PD-1/PD-L1 Inhibition

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a robust method for quantifying protein-protein interactions in a high-throughput format. It is used here to determine the IC₅₀ value of a synthesized compound against the PD-1/PD-L1 interaction.[6]

Objective: To measure the dose-dependent inhibition of the PD-1/PD-L1 interaction by a test compound.

Materials & Equipment:

-

Recombinant human PD-1 protein (e.g., His-tagged)

-

Recombinant human PD-L1 protein (e.g., Fc-tagged)

-

Anti-His antibody conjugated to a FRET donor (e.g., Tb cryptate)

-

Anti-Fc antibody conjugated to a FRET acceptor (e.g., d2)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

Test compound serially diluted in DMSO

-

384-well low-volume assay plates

-

HTRF-compatible plate reader

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of PD-1, PD-L1, and the labeled antibodies in assay buffer at 2x the final desired concentration.

-

Compound Plating: Create a serial dilution of the test compound in DMSO. Then, dilute these into assay buffer. Add 2 µL of the compound solution to the wells of the 384-well plate. Include "no inhibitor" (DMSO vehicle) and "maximum inhibition" (no PD-1/PD-L1) controls.

-

Trustworthiness Note: The inclusion of proper controls is essential for a self-validating protocol. The vehicle control defines 0% inhibition, while the maximum inhibition control defines 100% inhibition.

-

-

Protein Addition: Add 4 µL of the 2x PD-1 solution and 4 µL of the 2x PD-L1 solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the protein-protein interaction and compound binding to reach equilibrium.

-

Antibody Addition: Add 5 µL of the 2x anti-His-donor antibody solution and 5 µL of the 2x anti-Fc-acceptor antibody solution to each well.

-

Final Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.

-

Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal * 10,000). Convert the ratio to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Caption: Conceptual model of the HTRF inhibition assay.

Conclusion and Future Outlook

The this compound scaffold is a validated and highly valuable platform for the design of modern bioactive molecules. Its unique ability to serve as a metabolically stable, lipophilic hydrogen bond donor provides a distinct advantage in tuning molecular properties for optimal target engagement and pharmacokinetic profiles. The synthetic accessibility and the potential for diverse functionalization ensure its continued relevance in drug discovery campaigns. As our understanding of target biology deepens, the rational application of privileged scaffolds like this one will remain a critical strategy for developing the next generation of therapeutics.

References

- Purohit, A., & Foster, P. A. (2012). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition.

- Knez, D., et al. (2021). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI.

- Yuan, M., et al. (2018). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride.

- Wang, Y., et al. (2021). Divergent S- and C-Difluoromethylation of 2-Substituted Benzothiazoles.

-

Wikipedia contributors. (n.d.). RU-58841. Wikipedia. [Link]

- Unknown. (2025). Synthesis of 2-fluoro-5-nitrobenzonitrile.

-

Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

- Zafrani, Y., & Amir, D. (2021). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties.

-

Wang, C., et al. (2023). C−F Bond Activation Enables Synthesis of Aryl Difluoromethyl Bicyclopentanes as Benzophenone-Type Bioisosteres. Cambridge Open Engage. [Link]

-

Intelli, A. J., et al. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

-

Hopax. (2026). The Role of Trifluoromethyl Benzonitrile in Drug Synthesis. Hopax Fine Chemicals. [Link]

- Unknown. (n.d.). Representative bioactive difluoromethyl compounds, and strategies for...

-

Scott, P. J. H. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

- Lee, J., et al. (2016). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.

-

Mah, Y. J., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. [Link]

-

Wang, F., et al. (2022). Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications (RSC Publishing). [Link]

-

Siméon, F. G., et al. (2007). Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. PubMed. [Link]

-

Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]

- Unknown. (2024).

-

Narva, S., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. ResearchGate. [Link]

-

Narva, S., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors. PubMed. [Link]

-

Gao, M., et al. (2007). Synthesis and preliminary biological evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET radiotracer for imaging metabotropic glutamate receptor subtype 5. PubMed. [Link]

-

Xia, Y., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. PubMed. [Link]

-

Lo, Y. C., & Lin, I. H. (2022). Bioactive Molecules and Their Mechanisms of Action. PMC - NIH. [Link]

-

Wang, C., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. PMC - NIH. [Link]

-

Ganesan, K., & Xu, B. (2017). Phytobioactive compounds as therapeutic agents for human diseases: A review. PMC. [Link]

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives as PD-1/PD-L1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RU-58841 - Wikipedia [en.wikipedia.org]

Application Note: 2-(Difluoromethyl)Benzonitrile in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the difluoromethyl group (

2-(Difluoromethyl)benzonitrile represents a high-value "lynchpin" intermediate. It combines the versatile reactivity of the nitrile group—a gateway to acids, amines, aldehydes, and heterocycles—with the strategic placement of the ortho-difluoromethyl motif. This guide details the physicochemical rationale for its use and provides validated protocols for its transformation into key medicinal scaffolds.

Physicochemical Profile & Bioisosteric Rationale[1][2][3][4][5]

The strategic value of this compound lies in the properties of the

Table 1: Physicochemical Comparison of Substituents

| Property | Methyl ( | Trifluoromethyl ( | Hydroxyl ( | Difluoromethyl ( |

| Electronic Effect | Weak Donor | Strong Withdrawing | Donor (Resonance) | Mod. Withdrawing |

| H-Bond Donor? | No | No | Yes (Strong) | Yes (Weak/Lipophilic) |

| Lipophilicity ( | 0.56 | 0.88 | -0.67 | 0.68 |

| Metabolic Stability | Low (Oxidation prone) | High | Variable (Glucuronidation) | High |

Key Insight: The

Divergent Synthetic Workflows[2]

The nitrile handle allows for divergent synthesis, enabling the rapid generation of distinct pharmacophores from a single precursor.

Diagram 1: Divergent Synthesis Map

Caption: Divergent synthetic pathways from this compound preserving the bioisosteric CF2H motif.

Detailed Experimental Protocols

These protocols are designed to maximize yield while preventing the defluorination of the sensitive

Protocol A: Selective Reduction to 2-(Difluoromethyl)benzylamine

Application: Synthesis of primary amine linkers for fragment-based drug discovery. Challenge: Preventing over-reduction or defluorination.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Catalyst: Raney Nickel (active slurry, ~20 wt%) or

-

Solvent: Methanol (

ammonia in MeOH is preferred to suppress secondary amine formation) -

Hydrogen Source:

gas (balloon or 50 psi)

Step-by-Step Methodology:

-

Preparation: Charge a hydrogenation vessel (Parr shaker or autoclave) with the benzonitrile substrate dissolved in methanolic ammonia (

concentration). -

Catalyst Addition: Carefully add the Raney Nickel slurry under an argon blanket. Caution: Raney Nickel is pyrophoric.

-

Hydrogenation: Purge the vessel with

(3x) and then -

Monitoring: Monitor via LC-MS for the disappearance of the nitrile peak (

) and appearance of the amine ( -

Workup: Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition). Rinse with MeOH.

-

Purification: Concentrate the filtrate under reduced pressure. The crude amine is typically pure enough for downstream coupling; otherwise, purify via acid-base extraction.

Self-Validating Check: The appearance of a triplet at

Protocol B: Controlled Hydrolysis to 2-(Difluoromethyl)benzoic Acid

Application: Precursor for amide coupling or esterification.

Challenge: Avoiding "haloform-type" cleavage of the

Reagents:

-

Substrate: this compound

-

Base:

( -

Solvent: Ethanol/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the nitrile in ethanol. Add the aqueous

solution.[2] -

Reflux: Heat the mixture to reflux (

) for 6–12 hours.-

Note: Do not exceed

or use highly concentrated base (

-

-

Quench: Cool to

and acidify carefully with -

Isolation: The benzoic acid derivative typically precipitates.[3] Filter and wash with cold water.[3] If no precipitate forms, extract with Ethyl Acetate (3x), dry over

, and concentrate.

Protocol C: Synthesis of 5-(2-(Difluoromethyl)phenyl)tetrazole

Application: Bioisostere for carboxylic acid (improved metabolic stability).

Reagents:

-

Substrate: this compound

-

Azide Source: Sodium Azide (

, 1.5 eq) -

Catalyst: Zinc Bromide (

, 1.0 eq) or Triethylamine hydrochloride

Step-by-Step Methodology:

-

Reaction Assembly: In a pressure vial, combine the nitrile,

, and -

Heating: Seal and heat to

for 12–24 hours. The Lewis acid ( -

Workup: Cool to room temperature. Add

(caution: hydrazoic acid evolution—perform in fume hood) to precipitate the tetrazole. -

Purification: Recrystallize from ethanol/water if necessary.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Loss of | Base-mediated elimination (benzylic deprotonation). | Switch to acid-catalyzed hydrolysis (e.g., |